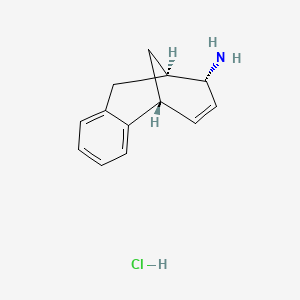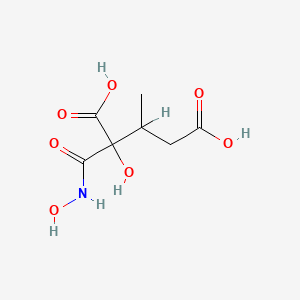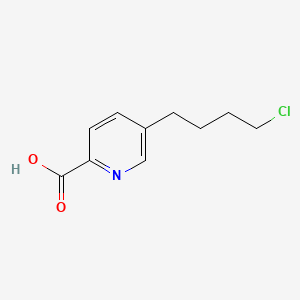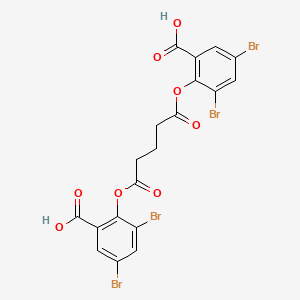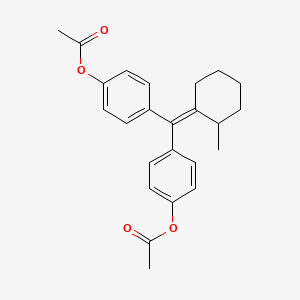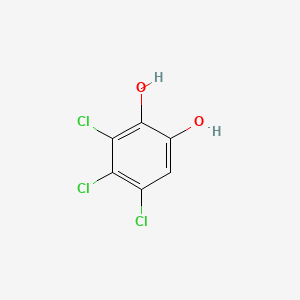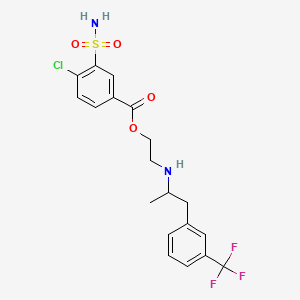
(3-Chloro-2-hydroxypropyl) 4-acetamidobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-2-hydroxypropyl) 4-acetamidobenzoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a chloro group, a hydroxypropyl group, and an acetamidobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-2-hydroxypropyl) 4-acetamidobenzoate typically involves the esterification of 4-acetamidobenzoic acid with 3-chloro-2-hydroxypropyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (3-Chloro-2-hydroxypropyl) 4-acetamidobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Hydrolysis Reactions: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 4-acetamidobenzoic acid and 3-chloro-2-hydroxypropyl alcohol.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Hydrolysis Reactions: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Major Products Formed:
Substitution Reactions: Products such as 3-azido-2-hydroxypropyl 4-acetamidobenzoate or 3-thiocyanato-2-hydroxypropyl 4-acetamidobenzoate.
Oxidation Reactions: Products such as 3-chloro-2-oxopropyl 4-acetamidobenzoate.
Hydrolysis Reactions: Products include 4-acetamidobenzoic acid and 3-chloro-2-hydroxypropyl alcohol.
Scientific Research Applications
Chemistry: (3-Chloro-2-hydroxypropyl) 4-acetamidobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis. It serves as a model substrate for investigating the activity of esterases and other related enzymes.
Medicine: The compound has potential applications in the development of pharmaceutical agents. Its structural features make it a candidate for drug design and discovery, particularly in the synthesis of prodrugs that can be activated in vivo.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other polymer-based products.
Mechanism of Action
The mechanism of action of (3-Chloro-2-hydroxypropyl) 4-acetamidobenzoate involves its interaction with specific molecular targets. The ester linkage can be hydrolyzed by esterases, releasing the active components, 4-acetamidobenzoic acid and 3-chloro-2-hydroxypropyl alcohol. These components can then interact with various biological pathways, potentially exerting therapeutic effects.
Molecular Targets and Pathways:
Esterases: Enzymes that catalyze the hydrolysis of ester bonds.
Biological Pathways: The released components may participate in metabolic pathways, influencing cellular processes such as inflammation and signal transduction.
Comparison with Similar Compounds
(3-Chloro-2-hydroxypropyl) 4-aminobenzoate: Similar structure but with an amino group instead of an acetamido group.
(3-Chloro-2-hydroxypropyl) 4-methylbenzoate: Similar structure but with a methyl group instead of an acetamido group.
Uniqueness: (3-Chloro-2-hydroxypropyl) 4-acetamidobenzoate is unique due to the presence of both a chloro group and an acetamido group, which confer distinct reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
75645-15-7 |
|---|---|
Molecular Formula |
C12H14ClNO4 |
Molecular Weight |
271.69 g/mol |
IUPAC Name |
(3-chloro-2-hydroxypropyl) 4-acetamidobenzoate |
InChI |
InChI=1S/C12H14ClNO4/c1-8(15)14-10-4-2-9(3-5-10)12(17)18-7-11(16)6-13/h2-5,11,16H,6-7H2,1H3,(H,14,15) |
InChI Key |
XOEKQGPIEBPNEV-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)OCC(CCl)O |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)OCC(CCl)O |
Synonyms |
alpha chlorohydrin-para-acetamidobenzoate alpha-chlorohydrin mono-4-acetamidobenzoate alpha-chlorohydrin-MAB |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



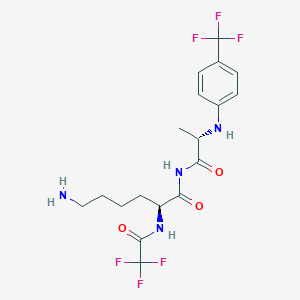
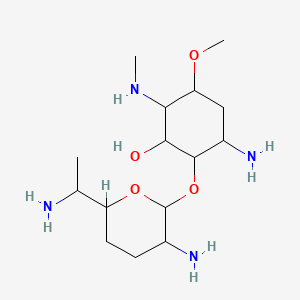
![3-[O-Phosphonopyridoxyl]--amino-benzoic acid](/img/structure/B1201049.png)
